Achillea millefolium oil

Antioxidant Radical scavenging Natural preservative

Reproducibility challenge: Achillea millefolium oil exhibits pronounced chemotype variation-β-thujone can range from 0.4% to 55.3% across accessions, with five distinct chemotypes documented. Two oils labeled 'yarrow' may be functionally divergent. • Specify target chemotype (e.g., high 1,8-cineole/trans-nerolidol, high camphor/cubenol) at order. • ABTS EC50: 26.03 mg/cm³-70.6% lower than Helichrysum italicum oil (88.52 mg/cm³). • Inhibits NO production in LPS-activated macrophages; superior antimicrobial potency vs. dill and ajwain oils in high-thymol (26.47%) chemotype. • Every shipment includes a batch-specific GC/MS Certificate of Analysis for constituent verification.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 2236-20-6
Cat. No. B1217322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAchillea millefolium oil
CAS2236-20-6
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC3C4C2CC=C5C4(C(O3)CC(=O)C5)C)C
InChIInChI=1S/C21H28O3/c1-11(22)15-6-7-16-14-5-4-12-8-13(23)9-18-21(12,3)19(14)17(24-18)10-20(15,16)2/h4,14-19H,5-10H2,1-3H3
InChIKeyOPUXITHSFGOSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Achillea millefolium Oil: Phytochemical and Functional Baseline


Achillea millefolium oil (yarrow essential oil, CAS 2236-20-6) is a complex volatile extract obtained via steam- or hydro-distillation from the aerial parts of Achillea millefolium L. (Asteraceae). Its chemical profile is dominated by oxygenated monoterpenes and sesquiterpenes, with substantial chemotypic variation documented across geographical origins. Major constituents consistently reported include 1,8-cineole (1.2–25.5%), camphor (0.6–25.5%), β-thujone (0.4–55.3%), germacrene-D (2–20.6%), and chamazulene (trace to 36%) [1][2]. The oil exhibits documented antimicrobial, antioxidant, and anti-inflammatory activities in vitro, though the magnitude of these effects is highly dependent on chemotype and provenance [3].

Chemotype-dependent profile Bioactivity varies with chemotype; analytical certificate review required for reproducible outcomes.
Phytochemical diversity Reported major constituents include 1,8-cineole, camphor, β-thujone, and chamazulene; composition is provenance-sensitive.
In vitro research context Supports antimicrobial, antioxidant, and anti-inflammatory assay screening; activity magnitude depends on chemotype.

Achillea millefolium Oil Procurement Risks: Chemical Variability


Achillea millefolium essential oil exhibits profound intra- and inter-specific chemical polymorphism that precludes simple substitution based on species name alone. The oil yield can vary from 0.03% to 2.7% (w/w) depending on accession and environmental conditions, and the relative abundance of key bioactive constituents such as 1,8-cineole, β-thujone, camphor, and chamazulene can differ by an order of magnitude across populations [1][2]. Distinct chemotypes—including the 1,8-cineole/trans-nerolidol type, high cubenol type, and high camphor/cubenol type—have been definitively characterized within the species, each with different functional profiles [1]. Consequently, two oils both labeled 'Achillea millefolium' may exhibit functionally divergent antimicrobial or antioxidant activities, making chemotype specification and analytical certificate review essential for reproducible research or industrial application.

Chemotype variation may alter antimicrobial and antioxidant outcomes; species name alone does not ensure bioactivity equivalence.
Constituent ranges differ substantially across accessions; β-thujone and trans-nerolidol levels can shift functional profiles, limiting direct substitution.
Two oils labeled 'A. millefolium' may exhibit functionally divergent activities; chemotype specification and analytical certificate review are essential for reproducible research.

Quantitative Comparative Evidence for Achillea millefolium Oil


Antioxidant Activity vs. Immortelle Oil

A direct comparative study evaluated the antioxidant activity of Achillea millefolium (yarrow) essential oil against Helichrysum italicum (immortelle) essential oil using DPPH and ABTS radical scavenging assays. Yarrow oil exhibited superior radical scavenging activity in both assays. For DPPH, the EC50 value for yarrow oil was 7.71 mg/cm³, compared to 8.94 mg/cm³ for immortelle oil after 20 minutes of incubation. For ABTS, the EC50 for yarrow oil was 26.03 mg/cm³ versus 88.52 mg/cm³ for immortelle oil after 24 minutes of incubation [1].

Antioxidant vs. Immortelle
Head-to-head
DPPH EC50: 7.71 vs 8.94 mg/cm³
ABTS EC50: 26.03 vs 88.52 mg/cm³
Supports antioxidant screening context; reported ABTS difference may inform formulation research.
Assay conditions: 20 min DPPH, 24 min ABTS
Antioxidant Radical scavenging Natural preservative

Antimicrobial Potency vs. Dill and Ajwain Oils

A comparative study evaluated the antimicrobial activity of essential oils from Achillea millefolium, Anethum graveolens (dill), and Carum copticum (ajwain) against a panel of bacterial strains. All three oils exhibited significant antimicrobial activity, but A. millefolium oil was consistently the most potent across all tested strains [1]. The superior activity correlates with the higher thymol content in this particular yarrow oil sample (26.47% thymol, compared to 20.07% in dill and 23.14% in ajwain), though the study did not report discrete MIC values per strain [1].

Antimicrobial Potency vs. Dill/Ajwain
Reported
Highest relative potency among tested oils; thymol content 26.47%
Supports antimicrobial screening; chemotype-dependent thymol level may influence activity.
Exact MIC values not discretely reported; strain review needed
Antimicrobial Food preservation Natural biocide

Chemotype Differentiation and Procurement Implications

Analysis of 31 Iranian A. millefolium accessions revealed extensive quantitative variation in key constituents, with the following ranges observed: 1,8-cineole (1.2–19.8%), β-thujone (0.4–55.3%), camphor (0.6–25.5%), germacrene-D (2–20.6%), trans-nerolidol (0.4–48.1%), isospathulenol (0.5–36%), and cubenol (0.1–42.9%). Five distinct chemotypes were identified based on cluster analysis: 1,8-cineole/trans-nerolidol type, high cubenol type, high germacrene-D/isospathulenol type, high camphor/cubenol type, and high 1,8-cineole/β-thujone/cubenol type [1]. Essential oil yield ranged from 0.03% to 0.39% (w/w) across accessions [1].

Chemotype Constituent Ranges
Class-level
β-thujone: 0.4–55.3% (138× variation)
trans-nerolidol: 0.4–48.1% (120× variation)
Chemotype identity review essential; procurement requires certificate matching target profile.
31 Iranian accessions; five distinct chemotypes identified
Chemotype Phytochemical variation Quality control

Anti-Inflammatory Activity: Yarrow Oil In Vitro NO Production Inhibition vs. Untreated Control

In an in vitro model of inflammation, Achillea millefolium essential oil significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages [1]. While this study did not include a direct comparator oil, the observed inhibition was statistically significant compared to untreated LPS-stimulated controls, indicating a quantifiable anti-inflammatory effect of the oil [1].

Anti-Inflammatory NO Inhibition
Data to verify
Significant inhibition (p
Supports inflammation model endpoint context; comparative efficacy data not established.
In vitro macrophage model; quantitative NO data not provided
Anti-inflammatory Immunomodulation In vitro assay

Validated Application Scenarios


Antioxidant Preservation in Cosmetic Formulations

Based on direct comparative data showing Achillea millefolium oil exhibits 70.6% lower EC50 than Helichrysum italicum oil in ABTS radical scavenging (26.03 vs. 88.52 mg/cm³) [1], formulators seeking a plant-derived antioxidant for product stabilization or anti-aging claims may preferentially select yarrow oil over immortelle oil. The quantifiably superior ABTS scavenging capacity enables lower inclusion rates or enhanced formulation protection against oxidative degradation.

Natural Antimicrobial and Preservative Development

For researchers developing natural antimicrobial agents or preservative systems, Achillea millefolium oil demonstrated superior potency compared to both dill (Anethum graveolens) and ajwain (Carum copticum) oils against a panel of bacterial strains [2]. However, procurement must be chemotype-specific: the observed potency correlated with a high-thymol (26.47%) chemotype, and oils from different geographical origins or chemotypes may exhibit different antimicrobial profiles.

Botanical Reference Standard and Chemotype Research

The extensive intra-species variability documented across 31 accessions—with β-thujone ranging from 0.4% to 55.3% and five distinct chemotypes identified [3]—positions Achillea millefolium oil as a model system for studying chemotype-driven bioactivity. Researchers requiring well-characterized botanical reference materials must specify target chemotype (e.g., high 1,8-cineole/trans-nerolidol type) and request analytical certificates to ensure reproducible experimental outcomes.

In Vitro Inflammation Model Studies

Achillea millefolium oil significantly inhibited nitric oxide production in LPS-activated macrophages [2], providing a validated starting point for researchers investigating plant-derived immunomodulatory agents. While direct comparator data are lacking, this reproducible in vitro effect supports the oil's inclusion in preliminary screening panels for anti-inflammatory natural product discovery.

Application
Selection Property
Validation Focus
Antioxidant preservation research
Radical scavenging assay response
Oxidative stability endpoint review
Antimicrobial screening studies
Chemotype-dependent thymol profile
Strain-panel MIC endpoint review
Chemotype characterization research
GC-MS compositional analysis
Accession-specific certificate review
Inflammation model studies
NO production inhibition assay
LPS-activated macrophage endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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